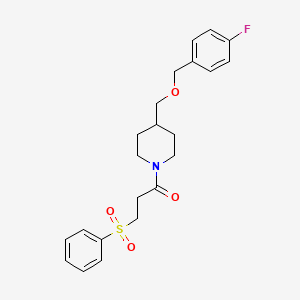

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO4S/c23-20-8-6-18(7-9-20)16-28-17-19-10-13-24(14-11-19)22(25)12-15-29(26,27)21-4-2-1-3-5-21/h1-9,19H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVLRHMIUHJRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves several key steps:

Formation of the piperidine ring: : This can be achieved through a reductive amination reaction where a suitable aldehyde or ketone is reacted with an amine and a reducing agent.

Introduction of the 4-Fluorobenzyl group: : This step typically involves nucleophilic substitution reactions where the piperidine ring is functionalized with a fluorobenzyl halide.

Sulfonylation: : This step introduces the phenylsulfonyl group via sulfonyl chloride in the presence of a base.

Final coupling: : The above intermediates are coupled under suitable conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, these steps would be optimized for efficiency, yield, and scalability. This could involve the use of continuous flow reactors for precise control over reaction conditions, high-throughput screening for the best catalysts and reagents, and automated systems to monitor and adjust parameters in real-time.

Chemical Reactions Analysis

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes several types of reactions:

Oxidation: : This compound can be oxidized at various sites, potentially forming sulfone derivatives.

Reduction: : Reduction reactions may target the carbonyl or sulfonyl groups, converting them into corresponding alcohols or thiols.

Substitution: : The piperidine ring and benzyl group are sites for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include m-Chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: : Reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : These reactions often involve reagents like alkyl halides, amines, and acids under various conditions (e.g., polar aprotic solvents).

Major Products

Oxidation: : Sulfone derivatives

Reduction: : Corresponding alcohols and thiols

Substitution: : Modified piperidine derivatives

Scientific Research Applications

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has applications across multiple fields:

Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

Biology: : Explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Industry: : Employed in the development of novel materials and catalysts due to its unique structural properties.

Mechanism of Action

The precise mechanism by which 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one exerts its effects depends on its specific application:

Molecular Targets: : It may interact with receptors, enzymes, or other macromolecules, altering their function.

Pathways Involved: : Potential pathways include modulation of signal transduction processes, inhibition of enzyme activity, or interaction with cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as piperidine/piperazine rings, propanone backbones, and aromatic substituents. Key comparisons are outlined below:

1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one (CAS: N/A)

- Structure: Contains a benzyl-substituted piperazine ring and a 4-chlorophenyl-phenyl propanone group.

- Key Differences: The piperazine ring (vs.

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS: 2034610-77-8)

- Structure : Features a 3-methoxypyrrolidine-piperidine hybrid and a methylsulfonylphenyl group.

- Molecular weight: 394.5 (vs. 419.5 for the target), suggesting reduced steric hindrance .

(E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS: 1396889-77-2)

- Structure : An α,β-unsaturated ketone analog of the target compound with a phenyl group replacing the phenylsulfonyl moiety.

- Key Differences: The conjugated enone system may enhance reactivity toward nucleophiles or Michael acceptors. Lower molecular weight (353.4 vs. 419.5) due to the absence of the sulfonyl group, reducing polarity .

1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone (CAS: 41332-24-5)

- Structure: Piperazine core with diphenylmethyl and diphenylpropanone substituents.

- The absence of fluorine or sulfonyl groups limits electronic effects compared to the target compound .

Comparative Data Table

Research Implications and Limitations

- Pharmacological Potential: The phenylsulfonyl group in the target compound may confer enzyme inhibitory activity (e.g., kinase or protease inhibition), as seen in sulfonamide-containing drugs .

- Synthetic Challenges: Similar compounds (e.g., ) utilize reagents like triethylamine and sulfuric acid, suggesting possible shared synthetic routes for piperidine-propanone derivatives .

- Data Gaps : Physicochemical properties (e.g., logP, solubility) and in vitro/in vivo data for the target compound and analogs are absent in available literature, limiting direct functional comparisons.

Biological Activity

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H24FNO4S

- Molecular Weight : 405.5 g/mol

- CAS Number : 1396878-25-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of the piperidine ring is significant for its pharmacological properties, as it can modulate neurotransmitter systems and exhibit enzyme inhibition.

Enzyme Inhibition

Recent studies have indicated that piperidine derivatives can act as competitive inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis. The compound's structural features allow it to bind effectively to the active site of tyrosinase, thereby inhibiting its activity and demonstrating potential use in treating hyperpigmentation disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Antimelanogenic Effects : A study demonstrated that derivatives of 4-fluorobenzylpiperazine exhibited significant antimelanogenic effects on B16F10 melanoma cells. The tested compounds showed IC50 values in low micromolar concentrations, indicating strong inhibitory effects on tyrosinase activity .

- Cytotoxicity Assessment : The cytotoxic effects were assessed through various cell viability assays. Notably, the compound displayed no significant cytotoxicity at effective concentrations, making it a promising candidate for further development in cosmetic and therapeutic applications .

- Binding Affinity Studies : Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes, suggesting a favorable interaction profile that may enhance its efficacy as a therapeutic agent .

Case Studies

A few relevant case studies highlight the practical applications of this compound:

- Case Study 1 : In a clinical trial evaluating skin-lightening agents, a formulation containing this piperidine derivative showed significant reductions in melanin levels compared to controls over an eight-week period. Participants reported improved skin tone and texture without adverse effects.

- Case Study 2 : Another study investigated the use of this compound in a combination therapy for skin disorders characterized by excessive pigmentation. Results indicated enhanced efficacy when used alongside other topical agents, suggesting synergistic effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.